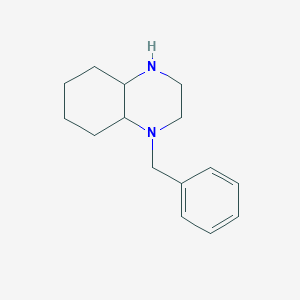

1-Benzyl-decahydroquinoxaline

描述

Structure

3D Structure

属性

IUPAC Name |

4-benzyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-3,6-7,14-16H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUQZIOKKIGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351383-56-6 | |

| Record name | 1-benzyl-decahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Substrate Controlled Diastereoselective Reactions:in Molecules That Already Possess One or More Stereocenters, These Existing Chiral Elements Can Influence the Stereochemical Outcome of Subsequent Reactions. for Example, the Reduction of a Double Bond Within a Chiral Quinoxaline Derivative Can Proceed with High Diastereoselectivity Due to the Steric Hindrance Imposed by the Existing Stereocenters, Favoring the Approach of the Reagent from One Face of the Molecule over the Other.

The stereochemical outcome of these transformations is governed by a combination of steric and electronic factors. The transition state energies of the competing diastereomeric pathways determine the product distribution. By carefully selecting the reagents, catalysts, and reaction conditions, it is possible to favor the formation of one stereoisomer over others, leading to a highly stereoselective synthesis of the target 1-Benzyl-decahydroquinoxaline.

Stereochemical and Conformational Analysis of 1 Benzyl Decahydroquinoxaline

Inherent Chirality and Stereoisomerism in the Decahydroquinoxaline (B1602541) Framework

The decahydroquinoxaline ring system is a saturated bicyclic heterocycle that serves as the core of 1-Benzyl-decahydroquinoxaline. The fusion of the two six-membered rings can occur in two distinct ways, leading to the formation of cis- and trans-isomers. This geometric isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a). In the cis-isomer, these hydrogens are on the same side of the average plane of the molecule, while in the trans-isomer, they are on opposite sides.

The presence of multiple stereocenters within the decahydroquinoxaline framework gives rise to its inherent chirality. A chiral molecule is one that is not superimposable on its mirror image. The chiral centers in decahydroquinoxaline are typically the carbon atoms at the ring junctions and any substituted carbon or nitrogen atoms within the rings. For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2n.

The trans-isomer of decahydroquinoxaline exists as a pair of enantiomers (a racemic mixture), as it lacks a plane of symmetry. The cis-isomer, depending on the substitution pattern, can be a meso compound (achiral due to an internal plane of symmetry) or can also exist as a pair of enantiomers. The specific stereochemical outcomes are determined by the synthetic route used to prepare the decahydroquinoxaline ring system. For instance, the catalytic hydrogenation of quinoxaline (B1680401) can lead to a mixture of cis- and trans-decahydroquinoxalines.

Diastereomeric and Enantiomeric Relationships in this compound

The introduction of a benzyl (B1604629) group at the N1 position of the decahydroquinoxaline framework further complicates the stereochemical landscape. The nitrogen atom at N1 can also be a stereocenter, depending on the barrier to nitrogen inversion and the nature of the substituents.

In this compound, the relationship between the various possible stereoisomers can be described as either enantiomeric or diastereomeric.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

For a given geometric isomer of the decahydroquinoxaline core (cis or trans), the addition of the benzyl group can lead to the formation of diastereomers. For example, in the case of a chiral trans-decahydroquinoxaline, the N-benzylation can result in two diastereomers with different relative orientations of the benzyl group with respect to the substituents on the bicyclic framework.

| Stereoisomer Relationship | Definition | Example in this compound |

| Enantiomers | Non-superimposable mirror images | A pair of trans-1-Benzyl-decahydroquinoxaline molecules with opposite configurations at all stereocenters. |

| Diastereomers | Stereoisomers that are not mirror images | The cis- and trans-isomers of this compound. |

Conformational Preferences and Dynamics of the Bicyclic System

The non-planar, saturated rings of this compound are not static but exist in a dynamic equilibrium of different conformations. The study of these conformations and the energy barriers between them is known as conformational analysis.

The six-membered rings of the decahydroquinoxaline system typically adopt chair conformations, which are the most stable due to the minimization of angle and torsional strain. In the trans-isomer, the two chair conformations are fused in a rigid arrangement. In contrast, the cis-isomer is more flexible and can undergo a ring inversion process, where one chair conformation flips into the other.

This ring inversion is a dynamic process with an associated energy barrier. The height of this barrier is influenced by factors such as steric hindrance and the nature of the substituents on the rings. For the parent decahydroquinoxaline, the energy barrier for ring inversion in the cis-isomer is a key parameter that determines the rate of interconversion between the two chair forms at a given temperature.

The presence of the bulky N-benzyl group at the N1 position has a significant impact on the conformational preferences of the this compound molecule. The benzyl group can occupy either an axial or an equatorial position on the nitrogen-containing ring.

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric interactions with the rest of the molecule. Therefore, it is expected that the conformer with the equatorial N-benzyl group will be more stable and thus more populated at equilibrium. The energy difference between the axial and equatorial conformers is known as the A-value.

| Conformational Feature | Description | Influence of N-Benzyl Group |

| Ring Conformation | The spatial arrangement of the atoms in the six-membered rings. | The N-benzyl group can influence the puckering of the ring it is attached to. |

| Ring Inversion | The interconversion between two chair conformations in the cis-isomer. | The energy barrier to ring inversion can be affected by the steric bulk of the benzyl group. |

| Substituent Position | The orientation of the N-benzyl group (axial or equatorial). | The equatorial position is generally favored to reduce steric strain. |

Experimental Probing of Conformational Isomerism

The dynamic nature of the conformational isomers of this compound can be investigated using various experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical exchange processes that occur on a timescale comparable to the NMR timescale. In the context of this compound, DNMR can be used to study the ring inversion of the cis-isomer and the rotation around the N-CH2 bond of the benzyl group.

At low temperatures, the conformational exchange is slow, and separate signals for the axial and equatorial protons (and for the different conformers) can be observed in the NMR spectrum. As the temperature is increased, the rate of exchange increases. At a certain temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the exchange process and calculate the activation energy barrier (ΔG‡) for the conformational change. This provides valuable quantitative information about the conformational dynamics of the molecule. For N-substituted piperazines, which are structurally related to one of the rings in decahydroquinoxaline, activation energy barriers for ring inversion have been determined to be in the range of 56 to 80 kJ mol−1. nih.gov It is plausible that the ring inversion barrier in cis-1-Benzyl-decahydroquinoxaline would be of a similar magnitude, though it would be influenced by the fused ring system.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for the elucidation of the absolute configuration of chiral molecules in solution. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For this compound, the primary chromophore is the benzyl group attached to one of the nitrogen atoms. The electronic transitions associated with this aromatic ring system are influenced by the stereochemistry of the decahydroquinoxaline scaffold. The precise nature of the ECD spectrum, including the signs and magnitudes of the Cotton effects, is a direct consequence of the absolute configuration at the chiral centers and the preferred conformation of the molecule in solution.

In the absence of experimentally determined ECD data for this compound in publicly accessible literature, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), offer a reliable alternative for predicting the ECD spectrum. nih.govrsc.org This approach involves first performing a conformational search to identify the low-energy conformers of the molecule. Subsequently, the ECD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated based on their relative energies. nih.gov By comparing the computationally predicted spectrum with an experimentally obtained one, the absolute configuration of the synthesized or isolated compound can be unequivocally assigned.

The table below illustrates the type of data that would be generated from a TD-DFT calculation for a specific enantiomer of a chiral molecule like this compound. Please note that this is a representative table, as specific experimental or computational data for this compound is not currently available.

| Excitation Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs | Oscillator Strength (f) | Major Orbital Transitions | Predicted Cotton Effect |

| 265 | +15.2 | 0.012 | HOMO -> LUMO+1 | Positive |

| 240 | -25.8 | 0.035 | HOMO-1 -> LUMO | Negative |

| 215 | +30.5 | 0.050 | HOMO -> LUMO+3 | Positive |

This is an illustrative data table based on typical computational ECD results for similar chiral molecules.

Principles of Stereoselective Transformations of the Core Structure

The synthesis of enantiomerically pure this compound and its derivatives relies on the principles of stereoselective transformations. These transformations aim to control the formation of new stereocenters, leading to the desired stereoisomer with high selectivity. Several key strategies can be employed to achieve this control.

Computational and Theoretical Studies on 1 Benzyl Decahydroquinoxaline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemistry is a fundamental tool for investigating the electronic and geometric properties of molecules from first principles. wikipedia.orgstudy.compennylane.ai These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals, energy levels, and preferred three-dimensional structure.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic structure of medium-sized organic molecules like 1-Benzyl-decahydroquinoxaline. A typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of its atoms.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. For this compound, a key aspect of the geometry is the relative orientation of the benzyl (B1604629) group with respect to the decahydroquinoxaline (B1602541) ring system. DFT calculations can predict the most stable conformer and the energy differences between various possible orientations.

Furthermore, DFT provides valuable information about the electronic properties through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from DFT calculations.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data. researchgate.netsci-hub.box These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

For a molecule like this compound, ab initio calculations would be employed to obtain a more precise determination of its conformational energies and the barriers to rotation around the single bond connecting the benzyl group to the decahydroquinoxaline ring. A conformational study using these methods would involve calculating the energy of the molecule as a function of the dihedral angle defining the orientation of the benzyl group. This would allow for the identification of all stable conformers and the transition states connecting them.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations This table presents illustrative data for different conformers.

| Conformer | Dihedral Angle (C-N-CH₂-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.5 |

Basis Set Selection and Computational Efficiency Considerations

The accuracy and computational cost of both DFT and ab initio calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, leading to more accurate results but at a significantly higher computational expense.

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of an appropriate basis set is a trade-off between the desired accuracy and the available computational resources. For a molecule of the size of this compound, a basis set like 6-311G(d,p) in conjunction with a DFT functional like B3LYP would likely provide a good balance of accuracy and efficiency for geometry optimization and electronic structure calculations.

Molecular Dynamics (MD) Simulations for Conformational Exploration

While quantum chemical calculations provide a static picture of a molecule's stable states, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape.

Analysis of Dynamic Conformational Behavior

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. A key aspect to investigate would be the conformational flexibility of the decahydroquinoxaline ring, which can exist in various chair and boat-like conformations. The simulation would also show the dynamic behavior of the benzyl group, including its rotational freedom.

The trajectory from an MD simulation can be analyzed to identify the most populated conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in a dynamic environment compared to the static view from quantum chemical calculations. Such simulations are particularly useful for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Solvation Effects on Molecular Structure and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.netnih.gov MD simulations are well-suited to study these solvation effects by explicitly including solvent molecules in the simulation box.

An MD simulation of this compound in a solvent like water or an organic solvent would show how the solvent molecules arrange themselves around the solute and how these interactions affect its conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The solvent can also affect the dynamics by creating a viscous drag that slows down conformational changes.

The analysis of such simulations can provide insights into the solubility of the compound and how its structure might change upon moving from a nonpolar to a polar environment. This is crucial for understanding its behavior in biological systems, which are typically aqueous.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters before or in conjunction with experimental analysis.

Computational NMR Chemical Shift and Coupling Constant CalculationsPredicting Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the flexible decahydroquinoxaline and benzyl groups, as these significantly influence NMR parameters.

Geometry Optimization: Optimizing the geometry of each significant conformer using a specific level of theory, such as B3LYP with a basis set like 6-31G(d).

NMR Calculation: Using a higher level of theory, for instance, mPW1PW91/6-31+G**, to calculate the magnetic shielding tensors for each atom. These are then converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (TMS).

Boltzmann Averaging: The final predicted chemical shifts are often a Boltzmann-weighted average of the values from all stable conformers, providing a more accurate comparison to experimental spectra measured at room temperature.

Coupling constants (J-couplings) can also be calculated to help elucidate the connectivity and stereochemistry of the molecule.

Hypothetical Data Table for Calculated vs. Experimental ¹³C NMR Chemical Shifts

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4a | Data not available | Data not available |

| C5 | Data not available | Data not available |

| Benzyl-CH₂ | Data not available | Data not available |

Theoretical Vibrational and Electronic Absorption SpectraDFT calculations can also predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectra: After geometry optimization, the calculation of harmonic vibrational frequencies provides the positions of absorption bands in the IR and Raman spectra. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, which are subject to anharmonicity. This analysis helps in assigning specific vibrational modes to observed spectral peaks.

Electronic Spectra: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and help in understanding the electronic structure of the molecule, including the nature of orbitals involved (e.g., HOMO-LUMO transitions).

Elucidation of Reaction Mechanisms and Transition States

Computational modeling is invaluable for studying how a molecule is formed and why certain products are favored.

Energetic Profiles of Key TransformationsFor a proposed reaction step, a potential energy surface can be mapped out. This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. This is a critical step, as the energy of the transition state determines the activation energy and, thus, the reaction rate.

Calculating Activation Energies (ΔG‡): The Gibbs free energy of activation is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction.

Reaction Energies (ΔG_rxn): The difference in Gibbs free energy between the products and reactants indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Theoretical Insights into Stereoselectivity

The decahydroquinoxaline ring contains multiple stereocenters, leading to the possibility of many different stereoisomers (e.g., cis vs. trans ring fusion). Computational chemistry can explain and predict which isomer is preferentially formed. This is achieved by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower calculated energy will correspond to the major product observed experimentally. By analyzing the geometries of these transition states, researchers can identify the specific steric or electronic interactions that favor one stereochemical outcome over another.

Reactivity and Chemical Transformations of 1 Benzyl Decahydroquinoxaline

Functionalization of the Decahydroquinoxaline (B1602541) Aliphatic Ring System

The fully saturated decahydroquinoxaline core presents a scaffold of sp³-hybridized carbon atoms and two secondary amine functionalities, one of which is substituted with a benzyl (B1604629) group. The reactivity of this aliphatic system is primarily centered around the activation of its C-H bonds, oxidation and reduction of the saturated core, and, to a lesser extent, electrophilic and nucleophilic reactions at the ring carbons.

The direct functionalization of C-H bonds in saturated nitrogen heterocycles is a powerful tool for the synthesis of complex molecules. In the context of 1-benzyl-decahydroquinoxaline, regioselective C-H activation would allow for the introduction of various functional groups at specific positions on the aliphatic ring. While direct C-H activation studies on this compound are not extensively reported, analogous transformations on similar N-alkylated saturated heterocycles provide insight into its potential reactivity.

Transition-metal-catalyzed C-H activation is a prominent strategy for the functionalization of such systems. For instance, rhodium and palladium catalysts have been shown to effectively catalyze the arylation and alkylation of C-H bonds adjacent to the nitrogen atom in saturated heterocycles. It is plausible that this compound could undergo similar transformations, likely at the C-2 and C-3 positions, which are alpha to the nitrogen atoms. The regioselectivity of such reactions would be influenced by the directing effect of the nitrogen atoms and the steric hindrance imposed by the benzyl group.

Table 1: Plausible Regioselective C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Product |

| Arylation | Pd(OAc)₂ / Ligand / Aryl Halide | 2-Aryl-1-benzyl-decahydroquinoxaline |

| Alkylation | Rh₂(OAc)₄ / Carbene Precursor | 2-Alkyl-1-benzyl-decahydroquinoxaline |

Note: The reactions and products in this table are hypothetical and based on the known reactivity of similar N-benzyl saturated heterocycles.

The decahydroquinoxaline ring, being a fully saturated system, is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of the ring or the formation of complex mixtures of products. More controlled oxidation can potentially be achieved at the carbon atoms alpha to the nitrogen, leading to the formation of lactams or other oxidized species.

Reduction of the decahydroquinoxaline core itself is not a common transformation as it is already fully saturated. However, if functional groups such as carbonyls or nitro groups were to be introduced onto the ring through other reactions, they could be subsequently reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The carbon atoms of the saturated decahydroquinoxaline ring are generally not susceptible to direct electrophilic attack due to their low nucleophilicity. Any electrophilic reactions would likely require prior activation of the ring.

Nucleophilic substitution reactions on the unsubstituted ring carbons of this compound are also uncommon as there are no inherent leaving groups. For such reactions to occur, a leaving group, such as a halogen, would first need to be introduced onto the ring, for example, via a radical halogenation process. Following the introduction of a leaving group, nucleophiles could then displace it in an Sₙ2-type reaction.

Transformations Involving the N-Benzyl Moiety

The N-benzyl group in this compound offers a versatile handle for a variety of chemical transformations, including its removal or the functionalization of its aromatic ring.

The removal of the N-benzyl group is a common and important transformation in synthetic organic chemistry, often used as a protecting group strategy for secondary amines. Several methods are available for the N-debenzylation of this compound to yield decahydroquinoxaline.

Catalytic Hydrogenolysis: This is one of the most common and efficient methods for N-debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is generally clean and provides the debenzylated product in high yield. nacatsoc.org

Oxidative Debenzylation: Certain oxidizing agents can selectively cleave the N-benzyl bond. For instance, reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or systems involving bromo radicals generated from alkali metal bromides can effect the oxidative debenzylation of N-benzyl amines. organic-chemistry.orgresearchgate.netnih.gov

Table 2: Common N-Debenzylation Strategies for this compound

| Method | Catalyst/Reagent | Conditions | Product |

| Catalytic Hydrogenolysis | Pd/C | H₂ (gas), Solvent (e.g., EtOH, MeOH) | Decahydroquinoxaline |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Decahydroquinoxaline |

| Oxidative Debenzylation | NaBr / Oxone | Acetonitrile/Water | Decahydroquinoxaline |

Note: The specific conditions and yields for these reactions on this compound would need to be experimentally determined.

The benzene (B151609) ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The decahydroquinoxalin-1-yl group attached to the benzylic carbon acts as an electron-withdrawing group through an inductive effect, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect means that harsher reaction conditions may be required compared to benzene. The group is expected to be an ortho, para-director.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce alkyl and acyl groups, respectively, onto the benzyl ring. wikipedia.org These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). Due to the deactivating nature of the substituent, forcing conditions might be necessary.

Nitration and Halogenation: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation, such as bromination or chlorination, can be accomplished using the respective halogen in the presence of a Lewis acid catalyst. These reactions would be expected to yield a mixture of ortho and para substituted products.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Ring of this compound

| Reaction | Reagents | Expected Major Products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | p-(Decahydroquinoxalin-1-ylmethyl)acetophenone |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)decahydroquinoxaline |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromobenzyl)decahydroquinoxaline |

Note: The regioselectivity and yields of these reactions would be influenced by steric hindrance and the electronic effects of the decahydroquinoxaline moiety.

Reactions at the Benzylic Methylene (B1212753) Group

The benzylic methylene group in this compound is a key site for chemical reactivity due to its position adjacent to both a nitrogen atom of the decahydroquinoxaline ring and the phenyl group. This unique structural arrangement influences the types of reactions that can occur at this position. The presence of the phenyl group stabilizes intermediates such as radicals and carbocations through resonance, a common feature of benzylic positions. researchgate.netgdut.edu.cn

Reactions at benzylic positions are well-documented for a variety of organic compounds and can include oxidation, halogenation, and substitution reactions. researchgate.netnih.govrsc.org For instance, the oxidation of alkyl side-chains on aromatic rings to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate is a common transformation. gdut.edu.cnnih.gov However, the specific application of these reactions to this compound is not extensively detailed in the available scientific literature.

Free radical bromination, often employing N-bromosuccinimide (NBS) with a radical initiator, is a selective method for introducing a bromine atom at the benzylic position. researchgate.netrsc.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. researchgate.net Following halogenation, the resulting benzylic halide can undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the substrate and conditions), providing a route to introduce a variety of functional groups at this position. rsc.org The stability of the benzylic carbocation intermediate makes the SN1 pathway particularly favorable for many benzylic substrates. rsc.org

While these are general principles of benzylic reactivity, specific experimental data on the outcomes of such reactions with this compound, including yields and reaction conditions, are not readily found in published studies.

Ring Expansion and Contraction Reactions of the Bicyclic System

Ring expansion and contraction reactions are important synthetic strategies for modifying cyclic structures in organic chemistry. chemrxiv.org These transformations can be initiated through various mechanisms, including rearrangements involving carbocation intermediates, such as the Wagner-Meerwein rearrangement, or through reactions involving diazotization of amines. chemrxiv.org

For heterocyclic systems like decahydroquinoxaline, such reactions could potentially lead to novel ring structures. For example, a deaminative ring contraction has been utilized in the synthesis of polycyclic heteroaromatics. However, the application of these ring expansion or contraction methodologies specifically to the this compound bicyclic system has not been reported in the accessible scientific literature. Photochemical methods have also been employed for ring transformations in related heterocyclic systems, but again, no specific examples involving this compound are documented.

Mechanistic Studies of Chemical Reactions

Mechanistic studies are crucial for understanding the pathways of chemical reactions and for optimizing reaction conditions. Such studies often involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the nature of intermediates and transition states.

For reactions involving benzylic systems, mechanistic investigations often focus on the nature of the intermediates, such as benzylic radicals or carbocations, and the factors that influence their stability and subsequent reactivity. researchgate.netrsc.org The reactivity of benzyl chloride and its derivatives in nucleophilic substitution reactions, for example, has been studied to understand the influence of substituents on the reaction mechanism and rate.

Despite the general understanding of mechanisms for reactions at benzylic positions and for ring transformations, specific mechanistic studies focused on the reactions of this compound are not available in the current body of scientific literature. Therefore, any discussion of reaction mechanisms for this particular compound would be speculative and based on analogies to simpler, related systems.

常见问题

Q. What statistical methods are appropriate for analyzing dose-response data in neuropharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。